

Semilicoisoflavone B caspase 3 8 9 activation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Semilicoisoflavone B

CAS No.: 129280-33-7

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Mechanism of Action and Quantitative Data

SFB triggers apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, leading to the cleavage of key executioner proteins.

Apoptotic Pathway	Key Proteins Regulated by SFB	Effect of SFB	Experimental Evidence
Extrinsic Pathway	Fas, FADD, TRADD, Death Receptor 5 (DR5)	↑ Expression [1] [2]	Western Blot [1]
	Decoy Receptor 2 (DcR2)	↓ Expression [2]	Western Blot [2]
Intrinsic Pathway	Bax, Bak, Bim	↑ Expression [1] [2]	Western Blot [1] [2]
	Bcl-2, Bcl-xL	↓ Expression [1] [2]	Western Blot [1] [2]
Execution Phase	Cleaved Caspase-8, -9, -3	↑ Expression/Activity [1] [2]	Western Blot, Fluorogenic Assay [1]
	Cleaved PARP	↑ Expression [1] [2]	Western Blot [1] [2]

Apoptotic Pathway	Key Proteins Regulated by SFB	Effect of SFB	Experimental Evidence
Upstream Signaling	p-ERK1/2, p-AKT, p-p38, p-JNK1/2	↓ Phosphorylation [1]	Western Blot [1]
	Claspin, p-ATR, p-Chk1	↓ Expression/Phosphorylation [2]	Human Apoptosis Array, Western Blot [2]

Detailed Experimental Protocols

Protocol 1: Detecting Caspase Activation via Western Blotting

This protocol is used to detect the cleavage and activation of caspases and their downstream substrate, PARP.

- **Cell Treatment and Lysis:** Treat OSCC cells (e.g., Cal-27, HSC-3) with SFB (e.g., 25, 50, 100 μ M) for 24-48 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [3].
- **Protein Quantification and Electrophoresis:** Determine protein concentration using a BCA assay. Load 20-40 μ g of protein per lane and separate by SDS-PAGE (e.g., 10-15% gel) [3].
- **Membrane Transfer and Blocking:** Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature [3].
- **Antibody Incubation:** Incubate membranes with primary antibodies overnight at 4°C. Key antibodies include:
 - Cleaved Caspase-8, Cleaved Caspase-9, Cleaved Caspase-3
 - Cleaved PARP
 - GAPDH or β -actin (loading control)
- **Detection:** The following day, incubate with an HRP-conjugated secondary antibody for 1 hour. Use a chemiluminescence substrate to visualize protein bands. Cleaved fragments indicate caspase activation [3].

Protocol 2: Measuring Caspase Activity Using Fluorogenic Assays

This method quantitatively measures the enzymatic activity of caspases in cell lysates using substrates that emit fluorescence upon cleavage.

- **Prepare Cell Lysates:** Lyse SFB-treated and control cells in caspase lysis buffer (e.g., 50 mM HEPES pH 7.5, 0.1% CHAPS, 2 mM DTT) [3].
- **Prepare Assay Mixture:** In a microplate, combine:
 - **Caspase Assay Buffer:** 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT [3].
 - **Cell Lysate** (e.g., 50 µg protein).
 - **Caspase-Specific Substrate** (final concentration 50-100 µM) [3]:
 - **Caspase-8:** IETD-AFC (or IETD-AMC)
 - **Caspase-9:** LEHD-AFC (or LEHD-AMC)
 - **Caspase-3/7:** DEVD-AFC (or DEVD-AMC)
- **Incubate and Measure Fluorescence:** Incubate the plate at 37°C for 30-120 minutes. Measure fluorescence (AFC: Ex~400 nm, Em~505 nm; AMC: Ex~380 nm, Em~460 nm) using a microplate reader. Increased fluorescence in SFB-treated samples indicates higher caspase activity [3].

Protocol 3: No-Wash Caspase-3/7 Activity Assay in Live Cells

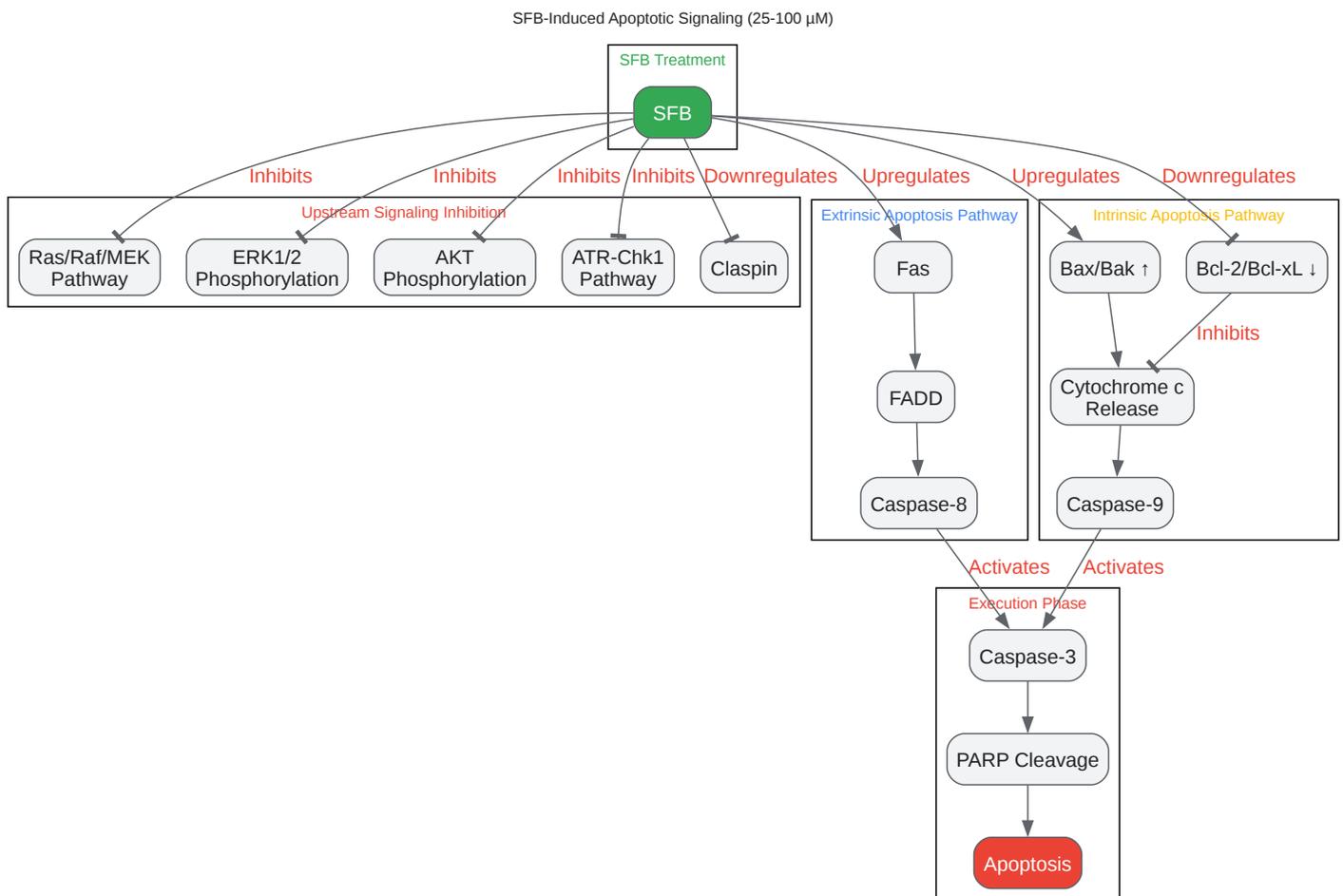
This protocol allows for real-time monitoring of caspase-3/7 activity in live cells without washing steps, preserving fragile apoptotic cells.

- **Prepare Staining Solution:** Resuspend the CellEvent Caspase-3/7 Green Detection Reagent in DMSO to make a concentrated stock solution. Dilute it in PBS or culture medium to a working concentration (e.g., 2-5 µM) [4].
- **Stain Live Cells:** Add the working solution directly to the culture medium of cells being treated with SFB. Incubate for 30-60 minutes at 37°C, protected from light [4].
- **Image and Analyze:** Visualize cells using a fluorescence microscope with a standard FITC filter set. Apoptotic cells with active caspase-3/7 will display bright green nuclear fluorescence. The signal can be quantified using high-content analysis or flow cytometry [4].

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular mechanisms through which SFB induces apoptosis.

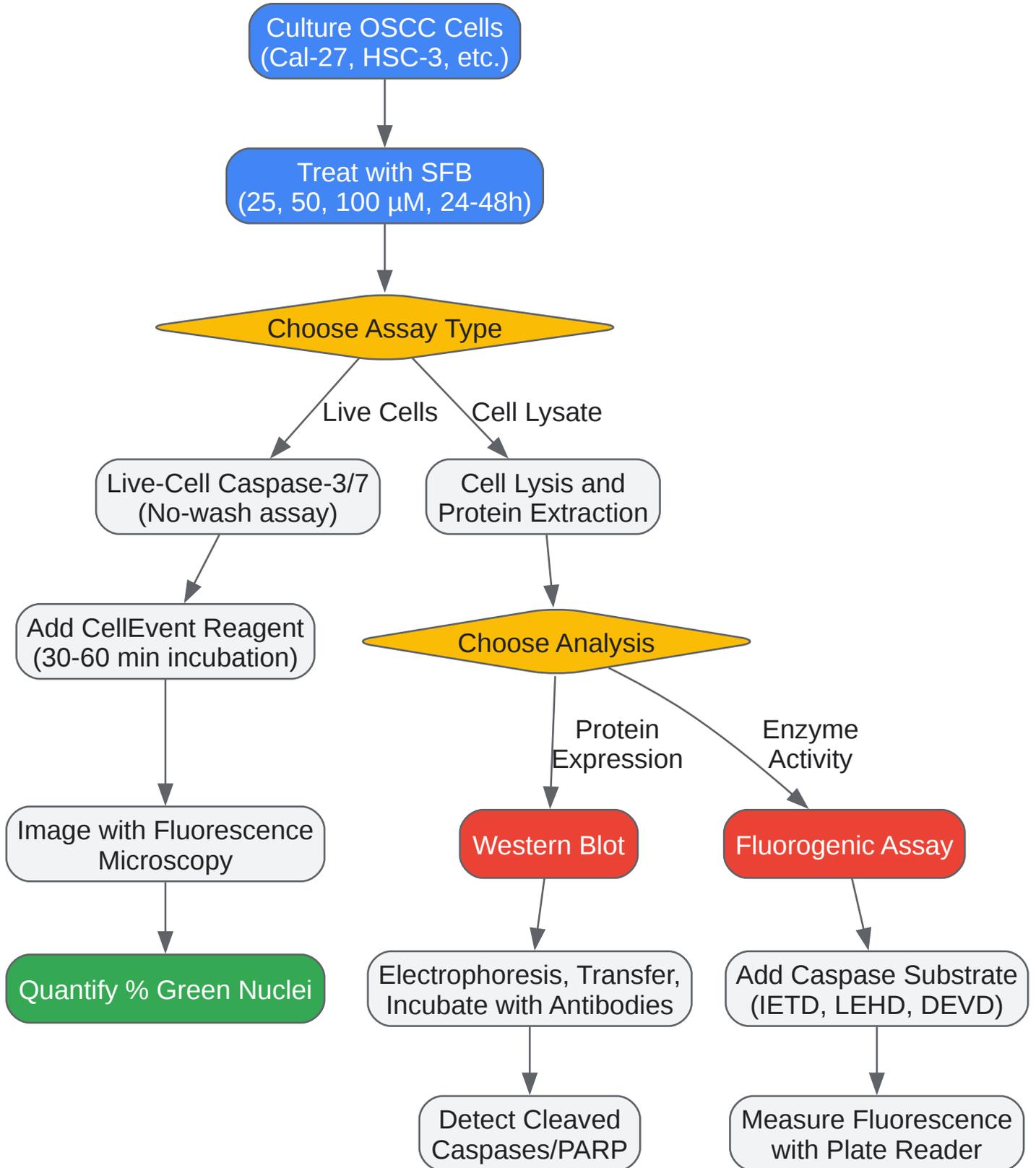
Diagram 1: SFB-Induced Apoptotic Signaling Pathways



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Diagram 2: Experimental Workflow for Caspase Analysis

Workflow for SFB Caspase Analysis



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Discussion and Application Notes

The data demonstrates that SFB is a multifaceted pro-apoptotic agent. Its ability to concurrently inhibit pro-survival pathways (MAPK, AKT, ATR-Chk1) and activate both apoptotic arms makes it a compelling candidate for further development, especially against 5-fluorouracil-resistant OSCC [2].

- **Key Advantages:** The provided protocols allow for a comprehensive analysis of apoptosis, from real-time live-cell monitoring to definitive confirmation of protein cleavage.
- **Critical Considerations:** When using fluorogenic substrates, always run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control with a caspase inhibitor (e.g., Z-VAD-FMK) to confirm specificity [1] [4].
- **Future Directions:** Research on SFB is still in the preclinical stage. Future work should focus on *in vivo* validation of these mechanisms and exploring its potential in combination therapies with standard chemotherapeutic agents.

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References

1. Semilicoisoflavone B Induces Apoptosis of Oral Cancer ... [pmc.ncbi.nlm.nih.gov]
2. Semilicoisoflavone B induces oral cancer cell apoptosis by ... [pubmed.ncbi.nlm.nih.gov]
3. Caspase Protocols in Mice - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
4. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]

To cite this document: Smolecule. [Semilicoisoflavone B caspase 3 8 9 activation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b627380#semilicoisoflavone-b-caspase-3-8-9-activation>]

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